![molecular formula C18H28N4O2S B5673647 ((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol](/img/structure/B5673647.png)
((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol
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Overview
Description
Synthesis Analysis
Research on related compounds, such as those involving piperazine and pyridine rings, indicates that synthesis often involves multi-step reactions. For example, Zhang et al. (2020) describe the synthesis of a related compound through a six-step process starting from D-pyroglutaminol, highlighting the complexity and precision required in synthesizing such molecules (Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using techniques like X-ray diffraction and FT-IR spectroscopy. Gumus et al. (2018) conducted a study where they determined the molecular structure of a related compound through single-crystal X-ray diffraction, demonstrating the intricate structural features of these molecules (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be complex and diverse. For instance, Karczmarzyk and Malinka (2008) studied the structural characterization of similar compounds, revealing insights into their reactivity and interaction patterns (Karczmarzyk & Malinka, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often analyzed using spectroscopy and crystallography. Papers like those by Huang et al. (2021) offer detailed insights into these aspects through experimental and computational studies (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are critical to understanding these compounds. Studies like those by Anderson et al. (2013) provide a comprehensive view of the electronic properties and reactivity through spectroscopic and computational methods (Anderson et al., 2013).
properties
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2S/c1-20-6-8-21(9-7-20)10-14-11-22(12-15(14)13-23)18(24)16-4-3-5-19-17(16)25-2/h3-5,14-15,23H,6-13H2,1-2H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYMCQGXSLFUGE-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[2-(methylthio)pyridin-3-yl]carbonyl}pyrrolidin-3-yl)methanol |
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